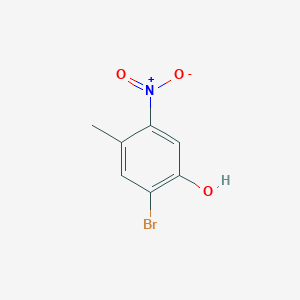

2-Bromo-4-methyl-5-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-2-5(8)7(10)3-6(4)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDCYNWWVCTFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551859 | |

| Record name | 2-Bromo-4-methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103448-24-4 | |

| Record name | 2-Bromo-4-methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-methyl-5-nitrophenol: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-5-nitrophenol, a substituted phenol of interest in various chemical and pharmaceutical research domains. This document details its physicochemical properties, outlines a proposed synthetic pathway with experimental protocols for analogous reactions, and discusses its potential, though currently underexplored, biological activities.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₇H₆BrNO₃. Its structure features a phenol ring substituted with a bromine atom, a methyl group, and a nitro group at positions 2, 4, and 5, respectively. The presence of these functional groups imparts specific chemical reactivity and physical characteristics to the molecule. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 103448-24-4 | [1][2] |

| Molecular Formula | C₇H₆BrNO₃ | [1][2] |

| Molecular Weight | 232.03 g/mol | [2] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| pKa | Not specified in available literature | |

| Solubility | Not specified in available literature |

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process commencing with the readily available starting material, 4-methylphenol (p-cresol). The proposed synthetic workflow involves an initial bromination followed by a subsequent nitration.

Caption: Proposed two-step synthesis of this compound.

Step 1: Bromination of 4-methylphenol

The first step is the electrophilic bromination of 4-methylphenol to yield 2-bromo-4-methylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing. Since the para position is occupied by the methyl group, bromination is directed to the ortho position relative to the strongly activating hydroxyl group.

Experimental Protocol (Adapted from analogous bromination of phenols):

-

Reaction Setup: In a flask protected from light, dissolve 4-methylphenol in a suitable solvent such as carbon tetrachloride or a chlorinated solvent like chloroform or methylene dichloride.

-

Brominating Agent: A solution of bromine in the same solvent is prepared. The amount of bromine should be approximately 1.0 to 1.05 molar equivalents relative to the 4-methylphenol to favor mono-bromination.

-

Reaction Conditions: The bromine solution is added dropwise to the 4-methylphenol solution at a controlled temperature, typically between -5°C and 10°C, with constant stirring.

-

Work-up: After the reaction is complete, the reaction mixture is washed with water to remove any generated hydrogen bromide. The organic layer is then washed with an aqueous sodium bicarbonate solution until neutral.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude 2-bromo-4-methylphenol can be purified by distillation or chromatography. The purity of the product can be confirmed by gas chromatography.

Step 2: Nitration of 2-bromo-4-methylphenol

The second and more challenging step is the regioselective nitration of 2-bromo-4-methylphenol to introduce a nitro group at the 5-position. The directing effects of the substituents on the aromatic ring are crucial in determining the outcome of this electrophilic substitution. The hydroxyl group is a powerful ortho-, para-directing activator. The methyl group is a weaker ortho-, para-directing activator, and the bromine atom is an ortho-, para-directing deactivator.

The positions ortho and para to the strongly activating hydroxyl group are the most favorable for electrophilic attack. The position para to the hydroxyl group is occupied by the methyl group. The two ortho positions are at C2 (occupied by bromine) and C6. Therefore, nitration is expected to predominantly occur at the C6 position to yield 2-bromo-4-methyl-6-nitrophenol.

General Experimental Protocol for Nitration of a Phenolic Compound (to be adapted and optimized for regioselectivity):

-

Nitrating Mixture: A mixture of nitric acid and sulfuric acid is a common nitrating agent. The ratio and concentration of the acids, as well as the reaction temperature, are critical parameters to control the extent and regioselectivity of nitration.

-

Reaction Conditions: The 2-bromo-4-methylphenol would be dissolved in a suitable solvent and cooled. The nitrating mixture would then be added dropwise while maintaining a low temperature to prevent over-nitration and side reactions.

-

Work-up and Purification: Following the reaction, the mixture would be poured onto ice, and the precipitated product would be filtered, washed, and purified, likely through recrystallization or column chromatography to separate the desired isomer from other products.

Due to the directing effects, it is anticipated that the nitration of 2-bromo-4-methylphenol would yield a mixture of isomers, with 2-bromo-4-methyl-6-nitrophenol being a major product. The isolation of the desired this compound would likely require careful chromatographic separation.

Potential Biological Activity and Applications

While specific studies on the biological activity of this compound are limited, the structural motifs present in the molecule suggest potential areas of interest for drug development and research.

Antimicrobial and Antifungal Properties: Phenolic compounds, particularly halogenated and nitrated derivatives, are known to exhibit antimicrobial and antifungal activities. The mechanism of action often involves the disruption of microbial cell membranes.[2]

Cytotoxic Effects: The nitro group is a known pharmacophore that can contribute to cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology research.[2]

Chemical Reactions for Derivatization: The functional groups on this compound offer several handles for further chemical modification, making it a potentially useful intermediate in organic synthesis.[2]

-

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.[2]

-

Reduction: The nitro group can be reduced to an amino group, which can significantly alter the compound's biological properties.[2]

-

Esterification: The hydroxyl group can be esterified to modify solubility and reactivity.[2]

Caption: Potential applications and chemical derivatizations.

It is important to note that while these activities are suggested by the chemical structure, dedicated biological screening and mechanistic studies are required to validate these potential applications for this compound. Currently, there is no specific information available regarding its mechanism of action or its role in any signaling pathways.

Data Presentation

Table 2: Spectral Data for the Synthetic Intermediate 2-bromo-4-methylphenol

| Data Type | Key Signals/Features |

| ¹H NMR | Spectral data is available, showing characteristic peaks for the aromatic protons and the methyl group. |

| ¹³C NMR | Spectral data is available, indicating the number and chemical environment of the carbon atoms. |

| IR Spectrum | Infrared spectral data is available, which would show characteristic absorption bands for the O-H, C-H, and C-Br bonds, as well as aromatic ring vibrations. |

| Mass Spectrum | Mass spectral data is available, which would provide information on the molecular weight and fragmentation pattern of the molecule. |

Conclusion

This compound is a compound with potential applications in medicinal chemistry and organic synthesis. While its physicochemical properties and biological activities are not yet extensively documented, a plausible synthetic route from 4-methylphenol can be proposed. The key challenge in its synthesis lies in the regioselective nitration of the 2-bromo-4-methylphenol intermediate. Further research is warranted to develop an efficient synthesis, fully characterize the compound, and explore its potential biological activities in detail. This would involve systematic screening for antimicrobial and cytotoxic effects and subsequent studies to elucidate any mechanisms of action and involvement in cellular signaling pathways.

References

An In-depth Technical Guide to 2-Bromo-4-methyl-5-nitrophenol (CAS Number: 14401-60-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-5-nitrophenol, a substituted aromatic compound with potential applications in various fields of chemical and pharmaceutical research. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative information from structurally similar molecules to infer potential properties and biological activities.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 14401-60-6 | [1][2][3][4] |

| Molecular Formula | C₇H₆BrNO₃ | [1][2][3][4] |

| Molecular Weight | 232.03 g/mol | [2] |

| IUPAC Name | 2-bromo-5-methyl-4-nitrophenol | [2] |

| Synonyms | Phenol, 2-bromo-5-methyl-4-nitro- | [5] |

| Predicted Melting Point | 127 °C | |

| Predicted Boiling Point | 310.4±42.0 °C | |

| Predicted Density | 1.755±0.06 g/cm³ | |

| Predicted pKa | 5.63±0.24 |

Synthesis and Experimental Protocols

A documented synthetic route for this compound involves the nucleophilic aromatic substitution of a fluorine atom in a precursor molecule.

Synthesis of this compound

A known method for the synthesis of this compound proceeds from 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene.

Experimental Protocol:

-

Dissolution: Dissolve 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene (4.57 g) in dimethyl sulfoxide (39 mL).

-

Reaction: Add a 1 M aqueous sodium hydroxide solution (39 mL) to the mixture.

-

Heating: Stir the reaction mixture at 100°C for two hours.

-

Cooling and Neutralization: Cool the reaction solution to 25°C and add 1 M hydrochloric acid (80 mL).

-

Extraction: Extract the mixture with ethyl acetate.

-

Washing: Wash the organic layer with water and saturated saline.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the drying agent by filtration and concentrate the filtrate under reduced pressure to yield the target compound (4.30 g).

Spectroscopic Data

As of the latest literature review, experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound (CAS 14401-60-6) is not publicly available. A prominent chemical database indicates that this data is still being supplemented.[6]

Potential Biological Activity and Applications in Drug Development

While direct biological studies on this compound are limited, the bioactivity of structurally related nitrophenols and bromophenols suggests potential areas for investigation.

Antimicrobial and Antifungal Properties: Compounds with similar structures have demonstrated potential antimicrobial and antifungal properties. The presence of the nitro group and the bromine atom on the phenol ring may contribute to these activities.

Cytotoxic Effects: The nitro group is a common feature in compounds with cytotoxic effects. It is plausible that this compound could exhibit cytotoxic activity in certain cancer cell lines, suggesting a potential, though unexplored, avenue for cancer research.

Use in Organic Synthesis: The functional groups present in this compound make it a potentially useful intermediate in organic synthesis for the creation of more complex molecules with desired biological activities.

Safety Information

Safety data for this compound is not extensively documented. However, based on the known hazards of similar nitrophenolic compounds, it should be handled with care. Potential hazards include:

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: Can cause skin and eye irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are strongly recommended when handling this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information on potential biological activities is inferred from structurally similar compounds and should not be taken as established fact for this compound (CAS 14401-60-6). All laboratory work should be conducted with appropriate safety precautions.

References

- 1. 2-BROMO-5-METHYL-4-NITROPHENOL | 14401-60-6 [chemicalbook.com]

- 2. 2-Bromo-5-methyl-4-nitrophenol | C7H6BrNO3 | CID 53440712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. 2-bromo-5-methyl-4-nitrophenol,(CAS# 14401-60-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. 2-BROMO-5-METHYL-4-NITROPHENOL CAS#: 14401-60-6 [amp.chemicalbook.com]

- 6. CAS号:14401-60-6-2-BROMO-5-METHYL-4-NITROPHENOL - 2-Bromo-5-methyl-4-nitrophenol-科华智慧 [kehuaai.com]

physical and chemical properties of 2-Bromo-4-methyl-5-nitrophenol.

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Bromo-4-methyl-5-nitrophenol, a substituted nitrophenol derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific isomer, this guide also includes predicted data and information from structurally related compounds to provide a broader context for its potential characteristics and reactivity.

Core Physical and Chemical Properties

Quantitative data for this compound and its closely related isomers are summarized in the table below. It is crucial to note the scarcity of experimentally determined data for the target compound, with some values being predictions or data from isomeric structures.

| Property | This compound | 2-Bromo-5-methyl-4-nitrophenol (Isomer) | 4-Bromo-2-methyl-5-nitrophenol (Isomer) | Source |

| Molecular Formula | C₇H₆BrNO₃ | C₇H₆BrNO₃ | C₇H₆BrNO₃ | [1][2][3] |

| Molecular Weight | 232.03 g/mol | 232.03 g/mol | 232.03 g/mol | [1][2][3] |

| CAS Number | 103448-24-4 | 14401-60-6 | 103460-73-7 | [3][4][5] |

| Melting Point | Data not available | 127 °C (experimental) | Data not available | [5] |

| Boiling Point | Data not available | 310.4±42.0 °C (predicted) | Data not available | [5] |

| Density | Data not available | 1.755±0.06 g/cm³ (predicted) | Data not available | [5] |

| pKa | Data not available | 5.63±0.24 (predicted) | Data not available | [5] |

| Solubility | Data not available | Data not available | Data not available | |

| Appearance | Light yellow to yellow solid (predicted) | - | - |

Spectroscopic Data

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry: While specific spectra for this compound have not been found, researchers can anticipate characteristic signals. In the ¹H NMR spectrum, distinct peaks for the aromatic protons, the methyl group protons, and the hydroxyl proton are expected. The ¹³C NMR would show signals for the seven carbon atoms, with chemical shifts influenced by the bromine, nitro, hydroxyl, and methyl substituents. The IR spectrum would likely exhibit characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro group) vibrations. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not explicitly available. However, based on general organic chemistry principles and procedures for similar compounds, the following methodologies can be proposed.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve the nitration of 2-bromo-4-methylphenol. The directing effects of the hydroxyl (ortho-, para-directing) and methyl (ortho-, para-directing) groups, and the deactivating effect of the bromine atom would need to be carefully considered to achieve the desired regioselectivity.

Materials:

-

2-Bromo-4-methylphenol

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 2-bromo-4-methylphenol in a suitable solvent.

-

Maintain the reaction temperature below 10°C throughout the addition.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).

-

Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Chemical Reactivity and Potential Reactions

This compound possesses several reactive functional groups that can participate in various chemical transformations.

Nucleophilic Aromatic Substitution

The bromine atom on the aromatic ring can potentially be displaced by strong nucleophiles, although the presence of the deactivating nitro group might make this reaction challenging.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation would yield 5-amino-2-bromo-4-methylphenol, a potentially valuable intermediate for further derivatization.

Proposed Experimental Protocol for Nitro Group Reduction:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the amino product.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude amine.

-

Purify the product by recrystallization or column chromatography.

Esterification of the Phenolic Hydroxyl Group

The hydroxyl group can be esterified by reacting with an acyl chloride or a carboxylic anhydride in the presence of a base (e.g., pyridine, triethylamine).

Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been identified, the broader class of nitrophenol derivatives is known to exhibit a range of biological activities.[6][7][8][9] These compounds have been investigated for their potential as antimicrobial and anticancer agents.[6][8][9] The biological activity of substituted nitrophenols is influenced by the nature and position of the substituents on the aromatic ring.[6] The nitro group, in particular, is a key pharmacophore in many bioactive molecules.[8]

Given the lack of specific information on signaling pathways involving this compound, a diagrammatic representation is not currently feasible. Research into the biological effects of this specific compound would be necessary to elucidate any involved signaling cascades.

Visualizations

As no specific signaling pathways or complex experimental workflows for this compound have been described in the literature, the creation of detailed Graphviz diagrams is not applicable at this time. Should such information become available, diagrams illustrating these processes would be a valuable addition to this guide. For instance, a potential experimental workflow could be visualized as follows:

Caption: Proposed experimental workflow for the synthesis and subsequent reaction of this compound.

References

- 1. 2-BROMO-5-METHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Bromo-5-methyl-4-nitrophenol | C7H6BrNO3 | CID 53440712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-methyl-5-nitrophenol | C7H6BrNO3 | CID 19851985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 103448-24-4|this compound|BLD Pharm [bldpharm.com]

- 5. 2-BROMO-5-METHYL-4-NITROPHENOL | 14401-60-6 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

2-Bromo-4-methyl-5-nitrophenol molecular structure and weight.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthesis pathway for 2-Bromo-4-methyl-5-nitrophenol (CAS Number: 103448-24-4). Due to the limited availability of published experimental data for this specific isomer, this guide combines confirmed molecular data with computed properties and a logical synthesis protocol derived from established chemical reactions on analogous compounds.

Core Molecular Information

This compound is an organic compound characterized by a phenol ring substituted with a bromine atom, a methyl group, and a nitro group.[1][2] Its molecular formula is C₇H₆BrNO₃.[3] The strategic placement of these functional groups makes it a compound of interest for further chemical synthesis and potential biological applications. Studies on similar nitrophenol structures suggest potential antimicrobial, antifungal, and cytotoxic activities, indicating possible applications in drug discovery.[3]

The structure consists of a benzene ring with a hydroxyl (-OH) group at position 1, a bromine (-Br) atom at position 2, a methyl (-CH₃) group at position 4, and a nitro (-NO₂) group at position 5.

Figure 1: Molecular Structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is scarce, the following table summarizes its fundamental properties and includes computed values for its isomer, 2-Bromo-5-methyl-4-nitrophenol, to provide an estimated profile.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 103448-24-4 | [2] |

| Molecular Formula | C₇H₆BrNO₃ | [3] |

| Molecular Weight | 232.03 g/mol | [3] |

| Monoisotopic Mass | 230.95311 Da | Computed for Isomer (CAS 14401-60-6)[4] |

| XLogP3 | 2.5 | Computed for Isomer (CAS 14401-60-6)[4] |

| Topological Polar Surface Area | 66.1 Ų | Computed for Isomer (CAS 14401-60-6)[4] |

| Hydrogen Bond Donor Count | 1 | Computed for Isomer (CAS 14401-60-6)[4] |

| Hydrogen Bond Acceptor Count | 3 | Computed for Isomer (CAS 14401-60-6)[4] |

| Rotatable Bond Count | 1 | Computed for Isomer (CAS 14401-60-6)[4] |

Proposed Synthesis Pathway and Experimental Protocol

A logical and efficient synthesis route for this compound involves a two-step process starting from p-cresol (4-methylphenol). This proposed pathway is based on well-established electrophilic aromatic substitution reactions.

-

Step 1: Bromination of 4-methylphenol. The first step is the selective bromination of 4-methylphenol at the ortho position relative to the activating hydroxyl group to produce 2-bromo-4-methylphenol.

-

Step 2: Nitration of 2-bromo-4-methylphenol. The second step involves the nitration of the intermediate compound. The nitro group is directed to the position ortho to the hydroxyl group and meta to the deactivating bromine atom.

Figure 2: Proposed two-step synthesis workflow for this compound.

This protocol is a composite based on methodologies for similar transformations and should be optimized for safety and yield.[5][6][7]

Step 1: Synthesis of 2-Bromo-4-methylphenol

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 4-methylphenol (1 mole) in a chlorinated solvent such as dichloromethane (CH₂Cl₂). Cool the solution to a temperature between -5 and 10 °C using an ice-salt bath.

-

Bromination: Slowly add a solution of bromine (1 mole) diluted in dichloromethane dropwise to the cooled solution over 3-8 hours, ensuring the temperature is maintained.[6] The reaction should be carried out in the absence of light.

-

Quenching and Work-up: After the addition is complete, allow the reaction to stir for an additional hour. Wash the reaction mixture with water until neutral to remove any generated hydrogen bromide.

-

Purification: Recover the solvent by distillation under normal pressure, followed by reduced pressure distillation to obtain the crude product.[6] Further purification by recrystallization or chromatography will yield pure 2-bromo-4-methylphenol. A patent for a similar process reports a product yield of over 99% with purity greater than 98%.[6]

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 2-bromo-4-methylphenol (1 mole) obtained from Step 1 in a suitable solvent like chloroform in a reaction flask.

-

Nitration: Prepare a nitrating mixture of sulfuric acid and nitric acid (e.g., a 1:5.5 molar ratio).[7] Cool the flask containing the bromophenol solution to approximately 20 °C and add the nitrating mixture dropwise with constant stirring.

-

Reaction Progression: After the addition is complete, warm the reaction mixture to around 45 °C and maintain it for approximately 3 hours to ensure the reaction goes to completion.[7]

-

Work-up and Purification: Cool the reaction mixture and wash it with water, followed by a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain the crude product.

-

Final Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the final pure product, this compound.[7]

References

- 1. 2-BROMO-5-METHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 103448-24-4 [chemicalbook.com]

- 3. Buy this compound | 103448-24-4 [smolecule.com]

- 4. 2-Bromo-5-methyl-4-nitrophenol | C7H6BrNO3 | CID 53440712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 6. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]

- 7. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

A Technical Guide to 2-Bromo-5-methyl-4-nitrophenol for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-5-methyl-4-nitrophenol, a substituted nitrophenol compound of interest in synthetic and medicinal chemistry. It details the compound's verified chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential relevance in drug discovery based on the established bioactivity of the nitroaromatic scaffold.

Compound Identification and Structure

The nomenclature for the target compound, based on IUPAC standards, is 2-Bromo-5-methyl-4-nitrophenol .[1] It is crucial to use the correct locant numbering for the substituents on the phenol ring to ensure unambiguous identification. The compound is registered under CAS Number 14401-60-6.[1][2][3]

The chemical structure consists of a phenol ring substituted with a bromine atom at position 2, a methyl group at position 5, and a nitro group at position 4 relative to the hydroxyl group.

Physicochemical Properties

The properties of a compound are critical for its application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability. The following table summarizes key computed physicochemical properties for 2-Bromo-5-methyl-4-nitrophenol.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [1][2] |

| Molecular Weight | 232.03 g/mol | [1][2] |

| Monoisotopic Mass | 230.95311 Da | [1] |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 66.1 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 182 | [1] |

Synthesis and Purification Protocol

The following section details an experimental protocol for the synthesis of 2-Bromo-5-methyl-4-nitrophenol via nucleophilic aromatic substitution.

Methodology:

-

Reaction Setup : Dissolve 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene (4.57 g) in dimethyl sulfoxide (39 mL) in a suitable reaction vessel.[2]

-

Hydrolysis : Add a 1 M aqueous sodium hydroxide solution (39 mL) to the vessel.[2]

-

Heating : Heat the mixture to 100°C and stir for two hours.[2]

-

Work-up :

-

Purification :

Spectroscopic Characterization Protocols

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic analyses is required. While publicly available spectra for this specific isomer are limited, the following protocols outline the standard procedures for data acquisition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition : Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals : The spectrum is expected to show distinct signals for the two aromatic protons, the hydroxyl proton, and the methyl group protons, with chemical shifts and coupling patterns dictated by the substituent effects.

-

Expected ¹³C NMR Signals : The spectrum should display seven unique carbon signals corresponding to the seven carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy :

-

Sample Preparation : Prepare a sample as a thin film on a salt plate (if liquid/oil) or as a KBr pellet (if solid).

-

Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Bands : Look for characteristic absorption bands for the O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively), and C-Br stretch (~500-600 cm⁻¹).

-

-

Mass Spectrometry (MS) :

-

Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition : Analyze using electrospray ionization (ESI) for high-resolution mass spectrometry (HRMS) to confirm the exact mass.

-

Expected Result : The HRMS analysis should yield a molecular ion peak corresponding to the calculated monoisotopic mass of C₇H₆BrNO₃ (230.95311 Da).[1]

-

Biological Significance and Drug Discovery Context

Nitroaromatic compounds are a well-established class of molecules with diverse biological activities, including antibacterial, antiprotozoal, and anticancer effects.[4][5][6] Their mechanism of action is often linked to the reductive bioactivation of the nitro group within target cells or microorganisms.[7][8]

Mechanism of Action - Reductive Activation:

The electron-withdrawing nature of the nitro group makes it susceptible to enzymatic reduction. In low-oxygen environments, such as those found in certain bacteria or hypoxic tumor regions, cellular nitroreductases can transfer electrons to the nitro group.[7][8] This process generates highly reactive intermediates, including nitroso and hydroxylamine species, as well as the nitro radical anion.[7] These reactive species can induce cellular damage through multiple pathways:

-

Covalent modification of DNA, leading to mutations and cell death.[4]

-

Generation of reactive oxygen species (ROS), causing oxidative stress.[8]

-

Inhibition of essential enzymes and disruption of cellular respiration.

This mechanism of selective toxicity makes nitro-containing scaffolds, like 2-Bromo-5-methyl-4-nitrophenol, valuable candidates for further investigation as lead compounds in drug discovery programs, particularly for antimicrobial or anticancer applications.[4][5] The substituents on the phenyl ring (bromo, methyl, hydroxyl) will modulate the compound's redox potential, lipophilicity, and steric properties, thereby influencing its potency, selectivity, and pharmacokinetic profile.

References

- 1. 2-Bromo-5-methyl-4-nitrophenol | C7H6BrNO3 | CID 53440712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-5-METHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. svedbergopen.com [svedbergopen.com]

An In-depth Technical Guide to the Safety and Hazards of 2-Bromo-4-methyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 2-Bromo-4-methyl-5-nitrophenol (CAS No: 103448-24-4). Due to the limited availability of data for this specific isomer, information from structurally related nitrophenol compounds is included to provide a broader understanding of potential hazards. All data should be handled with the caution that it may not be fully representative of the target compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to assessing its potential hazards and determining appropriate handling procedures. The available data for this compound and its related isomers are summarized below.

| Property | 2-Bromo-5-methyl-4-nitrophenol | 2-Bromo-4-methylphenol | 4-Nitrophenol | Reference |

| Molecular Formula | C₇H₆BrNO₃ | C₇H₇BrO | C₆H₅NO₃ | [1][2][3] |

| Molecular Weight | 232.03 g/mol | Not Available | Not Available | [1] |

| Melting Point | 127 °C | Not Available | 110 - 115 °C | [4] |

| Boiling Point | 310.4±42.0 °C (Predicted) | Not Available | 279 °C | [4] |

| Density | 1.755±0.06 g/cm³ (Predicted) | Not Available | Not Available | [4] |

| pKa | 5.63±0.24 (Predicted) | Not Available | Not Available | [4] |

| LogP | 2.5 | Not Available | 1.95 | [1] |

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Oral Toxicity | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed | [3][5][6] |

| Acute Dermal Toxicity | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin | [5][6] |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled | [5][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][5][7] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][5][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][7] |

| Specific target organ toxicity - repeated exposure | Category 2 | H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed. | |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 / 2 | H400/H401: Very toxic/Toxic to aquatic life | [3][8] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [8] |

Toxicological Profile

The toxicological properties of nitrophenols are of significant concern. They can be toxic if ingested, inhaled, or absorbed through the skin.[9] While specific toxicological studies on this compound are not available in the reviewed literature, the general toxicology of nitrophenols involves several mechanisms of action.

Acute Toxicity

Nitrophenols are generally classified as harmful or toxic through oral, dermal, and inhalation routes of exposure.[5][6][10] They can cause irritation to the skin, eyes, and respiratory system.[5][7][11]

Chronic Toxicity and Organ-Specific Effects

Prolonged or repeated exposure to some nitrophenols may cause damage to organs, particularly the liver and kidneys.

Potential Mechanism of Toxicity

Nitrophenols are known to be capable of uncoupling oxidative phosphorylation. This process disrupts the formation of ATP, the primary energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain. This leads to a decrease in energy production and an increase in heat generation. The presence of a nitro group on the phenol ring is crucial for this activity. While this is a general mechanism for nitrophenols, specific studies are required to confirm this pathway for this compound.

Caption: Generalized pathway of nitrophenol-induced mitochondrial uncoupling.

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for this compound were not found in the provided search results. Safety data sheets typically summarize results from standardized tests without detailing the methodologies. However, the hazard classifications are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are generalized descriptions of protocols relevant to the identified hazards.

Acute Oral Toxicity (LD50) - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the median lethal dose (LD50) of a substance after oral administration.

-

Animal Selection: Typically, rodents (e.g., rats or mice) of a single sex are used.

-

Dose Administration: The test substance is administered in a single dose by gavage.

-

Stepwise Procedure: The test is conducted in a stepwise manner using a minimum number of animals. A starting dose is chosen from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the first step determines the next step:

-

If mortality occurs, the test is repeated with a lower dose.

-

If no mortality occurs, the test is repeated with a higher dose.

-

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Classification: The substance is classified into one of five toxicity categories based on the number of animals that die at specific dose levels.

Skin Irritation/Corrosion - OECD Test Guideline 404

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Animal Selection: Typically, albino rabbits are used.

-

Test Substance Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of shaved skin.

-

Exposure: The substance is held in contact with the skin under a gauze patch for a specified period, usually 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring and Classification: The severity of the skin reactions is scored, and the substance is classified as corrosive or irritant based on the persistence and severity of the lesions.

Caption: General experimental workflow for an in vivo skin irritation study.

Safe Handling and Emergency Procedures

Given the potential hazards, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).[5][7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][7]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5][7]

Handling and Storage

-

Handling: Handle in a well-ventilated place, preferably under a chemical fume hood.[3][12] Avoid formation of dust and aerosols.[11] Wash hands thoroughly after handling.[13]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7] Store locked up.[13] Incompatible materials include strong oxidizing agents and strong bases.[7]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[7][12]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[5]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][14]

-

Specific Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[7]

Caption: Logical workflow for managing the hazards of chemical substances.

Conclusion

This compound is a chemical that requires careful handling due to its potential for significant toxicity and irritation, as inferred from data on related nitrophenol compounds. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure. The lack of specific toxicological data for this isomer highlights the need for further investigation to fully characterize its safety profile. Until such data is available, it is prudent to treat this compound with a high degree of caution, assuming it possesses hazards similar to or greater than other brominated and nitrated phenols.

References

- 1. 2-Bromo-5-methyl-4-nitrophenol | C7H6BrNO3 | CID 53440712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 2-BROMO-5-METHYL-4-NITROPHENOL CAS#: 14401-60-6 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Bromo-5-nitrophenol | C6H4BrNO3 | CID 12867136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. westliberty.edu [westliberty.edu]

- 12. echemi.com [echemi.com]

- 13. aksci.com [aksci.com]

- 14. capotchem.cn [capotchem.cn]

2-Bromo-4-methyl-5-nitrophenol: A Technical Safety and Handling Guide

Disclaimer: Limited specific material safety data is publicly available for 2-Bromo-4-methyl-5-nitrophenol. This guide compiles the available information and supplements it with data from structurally related compounds to provide a comprehensive overview for researchers. All users should conduct their own risk assessments and exercise extreme caution.

This technical guide provides an in-depth overview of the material safety data sheet (MSDS) for this compound, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of specific data for this compound, information has been supplemented with data from structurally similar nitrophenols.

Compound Identification and Physicochemical Properties

This compound is an organic compound with the molecular formula C₇H₆BrNO₃.[1] It is characterized by a phenolic ring substituted with a bromine atom, a methyl group, and a nitro group.[1]

Table 1: Compound Identifiers for this compound

| Identifier | Value |

| CAS Number | 103448-24-4 |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₆BrNO₃[1] |

| Molecular Weight | 232.03 g/mol [1] |

| InChI | InChI=1S/C7H6BrNO3/c1-4-2-5(8)7(10)3-6(4)9(11)12/h2-3,10H,1H3[1] |

| InChI Key | UNDCYNWWVCTFES-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])O)Br[1] |

Table 2: Physical and Chemical Properties of this compound and a Related Isomer

| Property | This compound | 2-Bromo-5-methyl-4-nitrophenol (Isomer) |

| Appearance | White crystalline solid[2] | Not Specified |

| Melting Point | Not Available | Not Available |

| Boiling Point | Not Available | Not Available |

| Density | Not Available | Not Available |

| XLogP3 | Not Available | 2.5[3] |

| Hydrogen Bond Donor Count | Not Available | 1[3] |

| Hydrogen Bond Acceptor Count | Not Available | 3[3] |

| Rotatable Bond Count | Not Available | 1[3] |

| Exact Mass | Not Available | 230.95311 Da[3] |

| Monoisotopic Mass | Not Available | 230.95311 Da[3] |

| Topological Polar Surface Area | Not Available | 66.1 Ų[3] |

| Heavy Atom Count | Not Available | 12[3] |

Hazard Identification and Safety Precautions

Due to the presence of a nitro group and a bromine atom, this compound is likely to be toxic and an irritant.[1] Nitrophenols, as a class, can cause irritation, eye damage, and systemic poisoning upon ingestion or inhalation.[1] The nitro group may also make the compound relatively unstable under certain conditions, potentially leading to exothermic reactions.[1]

For the related compound, 2-Bromo-4-methyl-5-nitroaniline, it is stated to be harmful by inhalation, in contact with skin, and if swallowed.[4]

Table 3: GHS Hazard Classification for Related Nitrophenol Compounds

| Hazard Class | Hazard Category | Compound |

| Acute toxicity, oral | Category 4 | 2-Bromo-4-nitrophenol[5] |

| Hazardous to the aquatic environment, acute hazard | Category 1 | 2-Bromo-4-nitrophenol[5] |

| Skin Corrosion/Irritation | Category 2 | 2-Methyl-5-nitrophenol[6] |

| Serious Eye Damage/Eye Irritation | Category 2 | 2-Methyl-5-nitrophenol[6] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | 2-Methyl-5-nitrophenol[6] |

| Acute dermal toxicity | Category 3 | 2-Methyl-5-nitrophenol[6] |

| Acute Inhalation Toxicity - Dusts and Mists | Category 4 | 2-Methyl-5-nitrophenol[6] |

Recommended Safety Precautions:

-

Engineering Controls: Use only in a chemical fume hood.[4] Ensure adequate ventilation.[7] Eyewash stations and safety showers should be close to the workstation.[6]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[7] Wash thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[8]

-

Storage: Store in a cool, dry, and well-ventilated place.[7][8] Keep containers tightly closed.[7]

Toxicological Information

Specific toxicological data for this compound is not available. The information below for a related compound is provided for guidance.

Table 4: Toxicological Data for 2-Methyl-5-nitrophenol

| Test | Result | Species |

| Acute Oral Toxicity | Category 4 | Data not specified |

| Acute Dermal Toxicity | Category 3 | Data not specified |

| Acute Inhalation Toxicity (Dusts/Mists) | Category 4 | Data not specified |

| Skin Corrosion/Irritation | Category 2 | Data not specified |

| Serious Eye Damage/Irritation | Category 2 | Data not specified |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | Data not specified |

Experimental Protocols and Handling

No specific, peer-reviewed experimental protocols for the synthesis or biological application of this compound were identified. A general synthesis route for the related isomer, 2-Bromo-5-methyl-4-nitrophenol, involves the reaction of 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene with sodium hydroxide in dimethyl sulfoxide.[9] Researchers should develop their own detailed protocols with rigorous safety assessments.

Below is a generalized workflow for handling potentially hazardous chemical compounds in a research setting.

Caption: Generalized workflow for handling hazardous research chemicals.

Reactivity and Biological Activity

Reactivity Profile:

Based on its functional groups, this compound is expected to undergo several types of chemical reactions:

-

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.[1]

-

Reduction: The nitro group can be reduced to an amino group, which would significantly alter the compound's biological properties.[1]

-

Esterification: The phenolic hydroxyl group can react with carboxylic acids to form esters.[1]

Potential Biological Activity:

While specific studies on this compound are lacking, compounds with similar structures have shown potential biological activities:

-

Antimicrobial and Antifungal Properties: Related bromophenol derivatives have been investigated for their activity against various pathogens.[1]

-

Cytotoxic Effects: The presence of a nitro group is often associated with cytotoxicity in cancer cell lines, suggesting potential applications in oncology research.[1]

References

- 1. Buy this compound | 103448-24-4 [smolecule.com]

- 2. Buy Quinuclidine-3-carboxylic acid hydrochloride (EVT-390134) | 6238-34-2 [evitachem.com]

- 3. 2-Bromo-5-methyl-4-nitrophenol | C7H6BrNO3 | CID 53440712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-methyl-5-nitroaniline | CAS#:102169-99-3 | Chemsrc [chemsrc.com]

- 5. 2-Bromo-4-nitrophenol | C6H4BrNO3 | CID 22109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 2-BROMO-5-METHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of Brominated Methylated Nitrophenols: A Technical Guide

Disclaimer: Extensive searches for empirical spectroscopic data (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry) for 2-Bromo-4-methyl-5-nitrophenol did not yield any specific experimental results. This guide therefore provides a detailed overview of the available spectroscopic data for its close structural isomers, 2-Bromo-5-methyl-4-nitrophenol and 2-Bromo-4-methyl-6-nitrophenol , to serve as a valuable reference for researchers, scientists, and drug development professionals. Additionally, this document outlines general experimental protocols for the spectroscopic analysis of such compounds.

Spectroscopic Data of Isomeric Compounds

The following tables summarize the key identifying spectroscopic information for two isomers of the requested compound. This data is essential for the structural elucidation and characterization of these molecules.

Physicochemical Properties

| Property | 2-Bromo-5-methyl-4-nitrophenol | 2-Bromo-4-methyl-6-nitrophenol |

| CAS Number | 14401-60-6[1] | 20039-91-2[2] |

| Molecular Formula | C₇H₆BrNO₃[3] | C₇H₆BrNO₃[2] |

| Molecular Weight | 232.03 g/mol [3] | 232.031 g/mol [2] |

Spectroscopic Data

| Spectroscopic Technique | Data for 2-Bromo-5-methyl-4-nitrophenol | Data for 2-Bromo-4-methyl-6-nitrophenol |

| Infrared (IR) Spectroscopy | Data not explicitly available in search results. | A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | No specific ¹H or ¹³C NMR data found in search results. | No specific ¹H or ¹³C NMR data found in search results. |

| Mass Spectrometry (MS) | No specific mass spectrum data found in search results. | An electron ionization mass spectrum is available.[2] |

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data for aromatic nitro compounds. These protocols are intended to provide a foundational understanding for researchers.

Synthesis of 2-Bromo-5-methyl-4-nitrophenol

A reported synthesis of 2-Bromo-5-methyl-4-nitrophenol involves the following procedure[4]:

-

Dissolution: 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene (4.57 g) is dissolved in dimethyl sulfoxide (39 mL).

-

Reaction: A 1 M aqueous sodium hydroxide solution (39 mL) is added to the mixture.

-

Heating: The reaction mixture is stirred at 100°C for two hours.

-

Work-up: The solution is cooled to 25°C, and 1 M hydrochloric acid (80 mL) is added.

-

Extraction: The mixture is extracted with ethyl acetate.

-

Washing: The organic layer is washed with water and saturated saline.

-

Drying: The organic layer is dried over anhydrous sodium sulfate.

-

Isolation: The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the target compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule.

-

Sample Preparation: For solid samples like nitrophenols, a small amount of the compound (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) to create a homogenous mixture. This mixture is then pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.[5]

-

Data Acquisition: The KBr pellet or the ATR crystal with the sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[5]

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), N-O (nitro), C-H (aromatic and methyl), and C=C (aromatic ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

-

Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

-

Data Analysis: The chemical shifts (δ), integration (for ¹H), and coupling patterns of the signals are analyzed to determine the connectivity and environment of the protons and carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

-

Sample Introduction: The sample can be introduced into the mass spectrometer through various methods, including direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6]

-

Ionization: The molecules are ionized using a suitable technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Analysis: The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and fragmentation patterns that can provide structural information.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a chemical compound.

Caption: General workflow for chemical synthesis and spectroscopic analysis.

References

- 1. 2-BROMO-5-METHYL-4-NITROPHENOL | 14401-60-6 [chemicalbook.com]

- 2. 2-Bromo-4-methyl-6-nitrophenol [webbook.nist.gov]

- 3. 2-Bromo-5-methyl-4-nitrophenol | C7H6BrNO3 | CID 53440712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-BROMO-5-METHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 5. longdom.org [longdom.org]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-4-methyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-4-methyl-5-nitrophenol. Due to the absence of experimentally acquired spectra in publicly available databases, this guide utilizes established principles of NMR spectroscopy, specifically the additivity of substituent chemical shifts, to predict the spectral parameters. This information is crucial for the identification, characterization, and purity assessment of this compound in research and drug development settings.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as CDCl₃ is expected to show distinct signals for the aromatic protons, the methyl group protons, and the phenolic hydroxyl proton. The chemical shifts (δ) are predicted based on the additive effects of the bromo, hydroxyl, methyl, and nitro substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |

| Ar-H3 | 7.8 - 8.2 | s | 1H | - |

| Ar-H6 | 7.0 - 7.4 | s | 1H | - |

| -CH₃ | 2.3 - 2.6 | s | 3H | - |

| -OH | 10.0 - 12.0 | br s | 1H | - |

Predicted values are based on the additive model of substituent chemical shifts on a benzene ring (base δ = 7.27 ppm). The actual values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are estimated by applying substituent chemical shift increments to the chemical shift of benzene (δ = 128.5 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |

| C1 (-OH) | 150 - 155 |

| C2 (-Br) | 110 - 115 |

| C3 (-H) | 125 - 130 |

| C4 (-CH₃) | 135 - 140 |

| C5 (-NO₂) | 140 - 145 |

| C6 (-H) | 120 - 125 |

| -CH₃ | 20 - 25 |

Predicted values are based on the additive model of substituent chemical shifts on a benzene ring. The actual values may vary depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

The following is a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a substituted phenol like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). CDCl₃ is a common first choice for many organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added (δ = 0.00 ppm for both ¹H and ¹³C NMR).

Instrumentation and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128-1024 or more, as the ¹³C nucleus is inherently less sensitive than ¹H.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the numbering of the carbon and hydrogen atoms corresponding to the predicted NMR data in the tables above.

Caption: Molecular structure of this compound.

The Diverse Biological Activities of Nitrophenol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nitrophenol compounds, a class of organic molecules characterized by a phenol ring substituted with one or more nitro groups, have garnered significant scientific interest due to their broad spectrum of biological activities. These activities range from antimicrobial and anticancer to enzyme inhibition, making them a compelling scaffold for drug discovery and development. This technical guide provides an in-depth overview of the biological activities of nitrophenol compounds, complete with quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Antimicrobial Activity

Nitrophenol derivatives have demonstrated notable efficacy against a variety of pathogenic microorganisms, including bacteria and fungi. The presence of the electron-withdrawing nitro group is often crucial for their antimicrobial action, which is believed to involve the generation of reactive nitrogen species and subsequent oxidative stress within the microbial cells.

Quantitative Antimicrobial Data

The antimicrobial potency of nitrophenol compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. Below is a summary of reported MIC values for various nitrophenol derivatives against different microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM | [1] |

| 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM | [1] |

| 2-chloro-3,5-dinitrothiophene | Escherichia coli | - | [2] |

| 2-bromo-3,5-dinitrothiophene | Escherichia coli | - | [2] |

| 2-nitrothiophene | Escherichia coli | - | [2] |

| 2-chloro-3,5-dinitrothiophene | Micrococcus luteus | - | [2] |

| 2-bromo-3,5-dinitrothiophene | Micrococcus luteus | - | [2] |

| 2-nitrothiophene | Micrococcus luteus | - | [2] |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus fumigatus | 16 | [3] |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus flavus | 16 | [3] |

| Substituted styryl-3-chloro-4-nitrophenylketone (Compound 4) | Bacillus subtilis | - | [4] |

| Substituted styryl-3-chloro-4-nitrophenylketone (Compound 8) | Bacillus subtilis | - | [4] |

| Substituted styryl-3-chloro-4-nitrophenylketone (Compound 4) | Micrococcus luteus | 88 | [4] |

| Substituted styryl-3-chloro-4-nitrophenylketone (Compound 3) | Staphylococcus aureus | 88 | [4] |

| Substituted styryl-3-chloro-4-nitrophenylketone (Compound 4) | Escherichia coli | 99 | [4] |

| Substituted styryl-3-chloro-4-nitrophenylketone (Compound 12) | Aspergillus niger | 82 | [4] |

| 2,4,6-triiodophenol | Staphylococcus aureus | 5 | [5] |

| N,N'-(4-nitro-1,2-phenylene)diacetamide (3a) | Methicillin-resistant Staphylococcus aureus (MRSA) | - | |

| N,N'-(4-nitro-1,2-phenylene)dipropionamide (3b) | Candida albicans | - | [6] |

| N,N'-(4-nitro-1,2-phenylene)dibenzamide (3c) | Escherichia coli | - | [6] |

| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) (3d) | Klebsiella pneumoniae | - | [6] |

| Nitroimidazole Derivative (M1) | Candida albicans | 62.5 | |

| Nitroimidazole Derivative (M1) | Escherichia coli | 125 | [7] |

| Nitroimidazole Derivative (M1) | Pseudomonas aeruginosa | 125 | [7] |

| Nitroimidazole Derivative (M1) | Enterococcus faecalis | 500 | [7] |

| Nitroimidazole Derivative (M1) | Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 | [7] |

| Nitroimidazole Derivative (M2) | Candida albicans | 62.5 | [7] |

| Nitroimidazole Derivative (M2) | Escherichia coli | 125 | [7] |

| Nitroimidazole Derivative (M2) | Pseudomonas aeruginosa | 125 | [7] |

| Nitroimidazole Derivative (M2) | Enterococcus faecalis | 500 | [7] |

| Nitroimidazole Derivative (M2) | Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of nitrophenol compounds against bacterial and fungal strains.

Materials:

-

Test nitrophenol compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Spectrophotometer (for reading optical density)

Procedure:

-

Preparation of Compound Stock Solution: Dissolve the nitrophenol compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row and mix well. Then, perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, except for the sterility control wells (which contain only broth).

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxic Activity

Several nitrophenol derivatives have exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The mechanism of cytotoxicity is often linked to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Quantitative Cytotoxicity Data

The cytotoxic potential of nitrophenol compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of some nitrophenol derivatives against different human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2,4-Dinitrophenol (DNP) | LNCaP (prostate cancer) | - | [8][9] |

| 2,4-Dinitrophenol (DNP) | PC-3 (prostate cancer) | - | [8][9] |

| 2,4-Dinitrophenol (DNP) | DU-145 (prostate cancer) | - | [8][9] |

| 3,4-Dinitrophenol (3,4-DNP) | - | - | [10] |

| Benzo[a]phenazine derivative (5d-2) | HeLa (cervical cancer) | 1.04-2.27 | [11] |

| Benzo[a]phenazine derivative (5d-2) | A549 (lung cancer) | 1.04-2.27 | [11] |

| Benzo[a]phenazine derivative (5d-2) | MCF-7 (breast cancer) | 1.04-2.27 | [11] |

| Benzo[a]phenazine derivative (5d-2) | HL-60 (leukemia) | 1.04-2.27 | [11] |

| Benzoxazole derivative (5c) | HeLa (cervical cancer) | 17.31 | [12] |

| Diorcinol D (DD) | A549 (lung cancer) | 17.9 mg/L | [13] |

| Diorcinol D (DD) | A2780 (ovarian cancer) | 19.3 mg/L | [13] |

| Diorcinol D (DD) | MDA-MB-231 (breast cancer) | 18.6 mg/L | [13] |

| Diorcinol D (DD) | HUVEC (endothelial cells) | 15.8 mg/L | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test nitrophenol compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitrophenol compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition

Nitrophenol compounds have also been identified as inhibitors of various enzymes. For instance, p-nitrophenol hydroxylation is a known probe for the activity of the cytochrome P450 enzyme CYP2E1, and various compounds have been screened for their inhibitory effect on this process.

Quantitative Enzyme Inhibition Data

The inhibitory potency of compounds against specific enzymes is often expressed as IC50 values or inhibition constants (Ki).

| Compound | Enzyme | IC50/Ki | Reference |

| Pyridine | p-nitrophenol hydroxylase (CYP2E1) | Ki = 0.4 µM | [14] |

| Benzene | p-nitrophenol hydroxylase (CYP2E1) | Ki = 8,400 µM | [14] |

| Bifonazole | Cytochrome P450 3A4 (CYP3A4) | Submicromolar IC50 | [2] |

| Econazole | Cytochrome P450 3A4 (CYP3A4) | Submicromolar IC50 | [2] |

| Clotrimazole | Cytochrome P450 3A4 (CYP3A4) | Submicromolar IC50 | [2] |

| Ketoconazole | Cytochrome P450 3A4 (CYP3A4) | Submicromolar IC50 | [2] |

| Miconazole | Cytochrome P450 3A4 (CYP3A4) | Submicromolar IC50 | [2] |

| Diclofenac | Cytochrome P450 2C9 (CYP2C9) | - | [2] |

Experimental Protocol: Enzyme Inhibition Assay (p-Nitrophenol Hydroxylase)

This protocol describes a general method for assessing the inhibition of p-nitrophenol hydroxylase activity in rat liver microsomes.

Materials:

-

Rat liver microsomes (induced for CYP2E1 expression)

-

p-Nitrophenol (substrate)

-

Test inhibitor compounds

-

NADPH regenerating system

-

Potassium phosphate buffer

-

Acetonitrile

-

HPLC system with a UV detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing rat liver microsomes, potassium phosphate buffer, and the test inhibitor at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Start the reaction by adding p-nitrophenol and the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as acetonitrile.

-

Centrifugation: Centrifuge the mixture to pellet the protein.

-

Analysis: Analyze the supernatant for the formation of the hydroxylated product (e.g., 4-nitrocatechol) using an HPLC system.

-

Data Analysis: Determine the rate of product formation in the presence and absence of the inhibitor. Calculate the percentage of inhibition and determine the IC50 or Ki value.

Modulation of Cellular Signaling Pathways